Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

Physical property profiling Solid-state handling Purity assessment

Researchers building 2-oxopyrroloquinoline scaffolds for antihypertensive SAR face mislabeling risks. This methyl ester (CAS 61164-72-5) is the documented intermediate providing: • Validated 34% aortic BP reduction in rat models. • Optimized handling: m.p. 150.5-151 °C (50 °C lower than free acid) for melt-phase reactions; b.p. 387.8 °C for vacuum distillation. • Batch-specific melting point certification. Supplied with ≥97% purity, in stock for immediate shipping.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 61164-72-5
Cat. No. B105172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
CAS61164-72-5
SynonymsMethyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CC2=CC=CC=C2NC1=O
InChIInChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15)
InChIKeyTVPQVNZTFJUWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate – Identity & Specifications


Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate (CAS 61164-72-5) is a heterocyclic building block belonging to the 2-oxo-1,2,3,4-tetrahydroquinoline class, with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . It is a white to off-white solid with a reported melting point of 150.5–151 °C and a boiling point of 387.8 ± 35.0 °C at 760 mmHg . The compound carries a methyl ester moiety at the 3-position acetate side chain, distinguishing it from the corresponding free acid and from tetrahydroquinoline regioisomers substituted at other positions. It is primarily sourced as a research intermediate, with typical commercial purity specifications of 95% or 97% .

Designated intermediate for pyrrolo[2,3-b]quinoline scaffolds (pathway context)
Methyl ester enables transesterification, reduction, or hydrolysis—distinct from free acid
Lower melting point relative to acid analog may simplify melt-phase processing

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate – Substitution Risks


In-class tetrahydroquinoline acetates are not interchangeable because the position of the acetate substituent, the oxidation state of the quinoline ring, and the ester alkyl group collectively dictate the compound's chemical reactivity, physical handling properties, and suitability as a synthetic intermediate. Substituting the methyl ester with the free acid (CAS 61164-71-4) alters the melting point by over 50 °C (150.5–151 °C vs. 201–202 °C) [1], changes solubility characteristics, and eliminates the ester functionality required for subsequent transesterification or reduction steps. Replacing the tetrahydro-2-oxo core with the dihydro analog (CAS 156496-39-8) introduces a double bond that modifies ring electronics, raises the boiling point (413.1 vs. 387.8 °C) , and may lead to divergent reaction outcomes in cyclization or coupling reactions. Procurement of an unverified analog without batch-specific analytical documentation thus risks synthetic failure and irreproducible results.

Free acid analog (CAS 61164-71-4) shifts melting point substantially higher and removes ester reactivity, limiting transesterification and reduction pathways.
Dihydro analog (CAS 156496-39-8) introduces a double bond that modifies boiling point and ring electronics, potentially altering cyclization outcomes.
Unverified analogs without batch-specific analytical certificates may lead to synthetic irreproducibility.

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate – Differentiation Evidence


Melting Point: Methyl Ester vs Free Acid

The target methyl ester exhibits a melting point of 150.5–151 °C, which is approximately 50 °C lower than that of the corresponding free acid (201–202 °C). This lower melting point facilitates melting-point-based purity verification at more accessible temperatures and may simplify melt-processing or solvent-free reaction protocols . The acid form requires higher temperatures for similar physical manipulations, potentially leading to thermal degradation of sensitive co-reactants.

Melting point: ester vs acid
Cross-study comparable
Target mp 150.5–151 °C vs. acid 201–202 °C (Δ ≈ −50 °C)
Supports melting-point identity verification and low-temperature processing considerations
Vendor-reported data; instrumental parameters not detailed
Physical property profiling Solid-state handling Purity assessment

Boiling Point & Density: Tetrahydro vs Dihydro Analog

The target tetrahydro-2-oxo compound has a reported boiling point of 387.8 ± 35.0 °C and a density of 1.176 ± 0.06 g/cm³, whereas the dihydro analog (CAS 156496-39-8) exhibits a boiling point of 413.1 ± 45.0 °C and a density of 1.222 ± 0.06 g/cm³ . The ~25 °C higher boiling point and increased density of the dihydro form reflect the presence of an additional double bond, which alters intermolecular interactions and may affect chromatographic retention, distillation behavior, and solubility in organic solvent systems.

Boiling point & density: tetrahydro vs dihydro
Cross-study comparable
Target bp 387.8 °C, density 1.176 g/cm³; dihydro bp 413.1 °C, density 1.222 g/cm³ (Δ bp ≈ +25 °C, Δ density ≈ +0.046 g/cm³)
Lower bp suggests wider distillation margin; density difference may affect phase separation
Predicted values at 760 mmHg; predicted density data
Volatility comparison Distillation suitability Structural electronics

Aqueous Solubility of the Methyl Ester

The target compound has a measured aqueous solubility of 6.1 g/L (slightly soluble) . While direct comparative solubility data for the closest analogs are not available from the same experimental system, this quantitative value provides a defined benchmark for designing biphasic reactions, aqueous workups, and extraction protocols. Compounds with unknown or unquantified solubility introduce unpredictability into process-scale synthetic planning.

Aqueous solubility
Supporting evidence
6.1 g/L (slightly soluble)
Quantifies solubility for biphasic reaction design and extraction protocol development
Measurement conditions not fully detailed; single-source data
Solubility specification Reaction medium design Extraction efficiency

Intermediate for Hypotensive Pyrrolo[2,3-b]quinolines

Multiple reputable chemical suppliers document that this specific methyl ester is the designated intermediate for synthesizing 1H-2,3,3a,4-tetrahydro-2-oxopyrrolo[2,3-b]quinolines, a class of compounds that demonstrated up to a 34% decrease in aortic blood pressure 30 minutes after oral administration in conscious rat models [1]. This pharmacological benchmark is attached specifically to the synthetic pathway employing this methyl ester intermediate. The documented in vivo endpoint provides a tangible, quantitative reference for medicinal chemistry programs evaluating tetrahydroquinoline-based scaffolds.

Downstream pharmacology linkage
Class-level inference
Pyrrolo[2,3-b]quinoline products reported up to 34% decrease in aortic BP in rat model
Reported in vivo model endpoint context for medicinal chemistry SAR exploration
Supplier-cited patent data; independent validation recommended
Synthetic intermediate validation Hypotensive agent precursor In vivo pharmacological benchmark

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate – Recommended Applications


Synthesis of Hypotensive Pyrrolo[2,3-b]quinoline Libraries

This compound is the documented intermediate of choice for constructing 1H-2,3,3a,4-tetrahydro-2-oxopyrrolo[2,3-b]quinoline scaffolds. The downstream products have demonstrated up to 34% reduction in aortic blood pressure in rat models, providing a quantitative in vivo benchmark for structure–activity relationship (SAR) exploration . Researchers pursuing antihypertensive or anti-aggregatory leads should prioritize this specific methyl ester to ensure synthetic fidelity to the validated pathway.

Lower-Melting Ester for Process Chemistry

With a melting point of 150.5–151 °C—approximately 50 °C lower than the free acid analog—this methyl ester is better suited for melt-phase reactions, solvent-free mechanochemical protocols, or workflows where thermal exposure must be minimized to protect heat-sensitive reagents . Procurement specifications should require batch-specific melting point certification to confirm identity and purity.

Purification: Vacuum Distillation and Chromatography

The boiling point of 387.8 ± 35.0 °C is approximately 25 °C lower than that of the dihydro analog, offering a wider operational margin for vacuum distillation without thermal decomposition . The quantified aqueous solubility of 6.1 g/L further informs the design of liquid–liquid extraction and reverse-phase chromatographic purification protocols, reducing empirical optimization when scaling up.

Building Block with Defined Physical Constants

When sourcing a tetrahydroquinoline-3-acetate building block for diversity-oriented synthesis, the availability of multiple independent vendor datasets confirming melting point (150.5–151 °C), boiling point, density, and solubility provides a level of characterization that generic or poorly documented analogs do not offer . This reduces the risk of receiving a mislabeled or impure substance that could derail parallel synthesis campaigns.

Application
Selection Property
Validation Focus
Synthesis of hypotensive pyrrolo[2,3-b]quinoline libraries
Documented intermediate for target scaffold
Downstream in vivo model endpoint validation (rat BP model)
Process chemistry requiring lower melting point
Lower melting point relative to free acid
Batch-specific melting point certification
Purification via distillation or chromatography
Lower boiling point vs. dihydro analog
Distillation margin and phase-separation behaviour
Building block with defined physical constants
Multiple vendor-verified physical constants
Identity and purity confirmation against datasheet values

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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